molecular formula C16H19N3O B2476045 (E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide CAS No. 1445762-94-6

(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide

Cat. No.: B2476045
CAS No.: 1445762-94-6
M. Wt: 269.348
InChI Key: NVMCJCLIGOTBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates a cyanopropenamide backbone, a motif often investigated for its potential to interact with biological targets. The molecule's distinct three-dimensional profile, imparted by the dual cyclopropyl units and the specific substitution on the pyrrole ring, makes it a valuable template for probing structure-activity relationships in the development of novel small-molecule inhibitors. While the specific biological pathway for this compound is not yet fully characterized, its structural features are commonly associated with compounds that act as kinase inhibitors . Researchers can utilize this molecule as a key intermediate to develop potential therapeutic agents targeting various kinases, such as Aurora kinases, which are prominent targets in oncology research for their role in cell cycle regulation . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10-7-12(11(2)19(10)15-5-6-15)8-13(9-17)16(20)18-14-3-4-14/h7-8,14-15H,3-6H2,1-2H3,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMCJCLIGOTBJG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Formula

The compound can be represented by the following structural formula:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_{2}

Molecular Characteristics

  • Molecular Weight: 216.28 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The cyano group in the compound can act as an electrophile, facilitating reactions with nucleophiles, which may lead to modulation of enzyme activities and receptor interactions. This suggests potential applications in pharmacology, particularly in the development of therapeutic agents targeting various diseases.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, compounds containing cyano groups have been shown to inhibit bacterial growth by disrupting cellular processes. The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants investigation due to its structural analogies with known antimicrobial agents.

Cytotoxicity and Cancer Research

Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on similar cyano-containing compounds have reported IC50 values indicating significant inhibition of tumor cell proliferation. The potential for this compound to exhibit anticancer properties should be explored through in vitro and in vivo studies.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructurePotential antimicrobial and cytotoxic effects
2-Cyano-N-cyclopropyl-3-(phenyl)prop-2-enamideSimilar structure without pyrrol groupAntimicrobial activity reported
N-(2-Cyanoethyl)-N-cyclopropyl-acetamideRelated structureCytotoxicity against cancer cells

Study 1: Antimicrobial Screening

A recent study screened a series of cyano-containing compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited varying degrees of inhibition on bacterial growth.

Study 2: Cytotoxicity Assays

In a cytotoxicity assay involving human cancer cell lines, several cyano derivatives demonstrated significant inhibition of cell proliferation. The study highlighted the importance of structural elements such as the cyano group and cyclopropane rings in enhancing biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound shares structural motifs with several acrylamide derivatives documented in chemical supplier databases and synthetic studies. Below is a systematic comparison based on substituent variations, molecular properties, and inferred biological relevance:

Substituent Variations and Functional Group Impact
Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Inferred Properties
(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide (Target) Cyclopropyl (amide), cyclopropyl-pyrrole, 2,5-dimethylpyrrole ~325.4 Enhanced steric hindrance; potential metabolic stability due to cyclopropyl groups
(E)-2-Cyano-3-(1-methyl-1H-indol-3-yl)acrylamide Indole ring, methyl group ~239.3 Increased aromaticity; possible π-π stacking interactions
(E)-2-Cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide Dichlorophenyl, thioamide ~269.7 Electrophilic reactivity; potential toxicity due to Cl substituents
(E)-2-Cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide Nitrophenyl, furan, methylphenyl ~405.4 Electron-withdrawing nitro group; possible photostability concerns
(E)-2-Cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(3-pyridinyl)-2-propenamide Fluorophenyl, hydroxyphenyl, pyridine ~311.3 Hydrogen-bonding capacity; improved solubility

Key Observations :

  • Cyclopropyl vs. Aromatic Substituents : The target compound’s cyclopropyl groups may reduce metabolic oxidation compared to methyl or aromatic substituents (e.g., indole or phenyl derivatives) .
  • Amide vs.
  • Electron-Donating vs. Electron-Withdrawing Groups: Nitro- or cyano-containing derivatives (e.g., the nitrophenyl-furan analog) may exhibit altered redox properties or stability under physiological conditions .

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